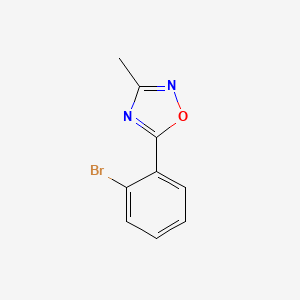

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole

Vue d'ensemble

Description

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromophenyl group and a methyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the ortho position of the phenyl ring serves as a versatile site for nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromophenyl group undergoes palladium-catalyzed coupling with aryl boronic acids to form biaryl derivatives. This reaction is pivotal for introducing functionalized aromatic systems.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(dppf)Cl₂, Na₂CO₃, TBAB, H₂O/toluene, 100°C | 5-(2-Biphenyl)-3-methyl-1,2,4-oxadiazole | 85% |

Mechanistic Insight : The Pd⁰ catalyst oxidatively adds to the C–Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing oxadiazole ring activates the bromine for substitution with nucleophiles under basic conditions.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (g) | EtOH, 80°C, 12h | 5-(2-Aminophenyl)-3-methyl-1,2,4-oxadiazole | 72% | |

| KSCN | DMF, 120°C, 6h | 5-(2-Thiocyanatophenyl)-3-methyl-1,2,4-oxadiazole | 65% |

Steric hindrance from the ortho bromine reduces reaction rates compared to para-substituted analogs .

Oxidation and Reduction Reactions

The 1,2,4-oxadiazole ring participates in redox transformations, altering its electronic properties.

Oxidation

Controlled oxidation modifies the ring structure or adjacent substituents.

Reduction

Hydrogenation cleaves the oxadiazole ring or reduces substituents.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂, Pd/C | EtOH, 50 psi, 6h | 3-Methyl-5-(2-bromophenyl)-1,2-diamine |

Functionalization of the Oxadiazole Ring

The methyl group at position 3 and the nitrogen atoms in the oxadiazole core enable further derivatization.

Methyl Group Halogenation

The methyl group undergoes radical bromination under mild conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NBS, AIBN, CCl₄, 80°C, 4h | 3-(Bromomethyl)-5-(2-bromophenyl)-1,2,4-oxadiazole | 58% |

Ring-Opening Reactions

Strong acids or bases cleave the oxadiazole ring to form amides or nitriles.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| HCl (conc.) | Reflux, 8h | 2-Bromo-N-(cyanomethyl)benzamide | |

| NaOH (10%) | EtOH, 70°C, 3h | 2-Bromo-N-hydroxybenzimidamide |

Comparative Reactivity with Halogenated Analogs

The ortho-bromine substituent imposes steric and electronic effects distinct from meta- or para-substituted derivatives.

| Property | 5-(2-Bromophenyl) | 5-(3-Bromophenyl) | 5-(4-Bromophenyl) |

|---|---|---|---|

| Suzuki Coupling Rate | Moderate | Fast | Fast |

| NAS Reactivity | Low | High | High |

| Ring Stability | High | Moderate | Moderate |

Key Insight : The ortho configuration reduces NAS efficiency but enhances steric protection of the oxadiazole ring .

Pharmacophore Development

Derivatives synthesized via Suzuki coupling show enhanced binding to biological targets (e.g., kinase inhibitors) .

Materials Science

Applications De Recherche Scientifique

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound is studied for its electronic properties, making it a candidate for use in organic electronics and photonics.

Biological Studies: Its interactions with enzymes and proteins are explored to understand its mechanism of action and potential therapeutic uses.

Mécanisme D'action

The mechanism of action of 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to these targets, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Phenyl-3-methyl-1,2,4-oxadiazole: Lacks the bromine substituent, which can affect its reactivity and binding properties.

5-(2-Chlorophenyl)-3-methyl-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.

Uniqueness

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Activité Biologique

5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromophenyl group and an oxadiazole ring, which are crucial for its biological activity. The oxadiazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves:

- Binding Interactions : The bromophenyl group enhances hydrophobic interactions with target proteins, while the oxadiazole ring can form hydrogen bonds and other non-covalent interactions. This dual capability increases the compound's affinity for its targets.

- Enzyme Inhibition : Compounds containing the oxadiazole moiety have been shown to inhibit various enzymes, including lipoxygenase (5-LOX), which is involved in inflammatory processes. The presence of halogens like bromine has been linked to increased enzyme inhibition potency .

Biological Activities

This compound exhibits several notable biological activities:

-

Antimicrobial Activity : This compound has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations .

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µg/mL Escherichia coli 25 µg/mL - Anticancer Potential : Research has shown that derivatives of oxadiazoles can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the oxadiazole ring can enhance anticancer properties .

- Anti-inflammatory Effects : The compound's ability to inhibit lipoxygenase suggests potential use in treating inflammatory diseases. In vitro studies have reported IC50 values indicating effective inhibition of this enzyme .

Study 1: Antibacterial Activity Evaluation

A study evaluated the antibacterial activity of synthesized derivatives of this compound against various bacterial strains. The results showed that the compound exhibited a strong inhibitory effect on Klebsiella pneumoniae, with an MIC comparable to standard antibiotics like gentamicin .

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, derivatives containing the oxadiazole ring were tested against human cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, supporting their potential as therapeutic agents in oncology .

Propriétés

IUPAC Name |

5-(2-bromophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYAFKUCVAVUCHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592400 | |

| Record name | 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375857-64-0 | |

| Record name | 5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.